molecular formula C6H12ClNO3 B3098469 (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 133696-21-6

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B3098469
CAS No.: 133696-21-6
M. Wt: 181.62 g/mol
InChI Key: ZRVKITWJAUZNSB-TYSVMGFPSA-N
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Description

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and drug development. This compound is known for its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component in proteolysis-targeting chimeras (PROTACs) .

Scientific Research Applications

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate piperidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-oxopiperidine-2-carboxylic acid.

    Reduction: Formation of 4-hydroxypiperidine-2-methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    cis-4-Hydroxy-D-proline hydrochloride: Another non-cleavable linker used in ADCs.

    4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: A similar compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its role in the synthesis of ADCs and PROTACs highlights its importance in targeted cancer therapy and precision medicine .

Properties

IUPAC Name

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKITWJAUZNSB-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@@H]1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
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(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride

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